4-(2-(Ethylthio)acetyl)benzonitrile

Catalog No.
S14060779
CAS No.
115505-06-1
M.F
C11H11NOS
M. Wt
205.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-(Ethylthio)acetyl)benzonitrile

CAS Number

115505-06-1

Product Name

4-(2-(Ethylthio)acetyl)benzonitrile

IUPAC Name

4-(2-ethylsulfanylacetyl)benzonitrile

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

InChI

InChI=1S/C11H11NOS/c1-2-14-8-11(13)10-5-3-9(7-12)4-6-10/h3-6H,2,8H2,1H3

InChI Key

RIHYJARYAVCCMU-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=O)C1=CC=C(C=C1)C#N

4-(2-(Ethylthio)acetyl)benzonitrile is an organic compound characterized by the molecular formula C11H11NOSC_{11}H_{11}NOS. It is a derivative of benzonitrile, where the benzene ring is substituted with an ethylthioacetyl group at the para position. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields, including chemistry and biology.

  • Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The nitrile group can be reduced to an amine through the action of reducing agents like lithium aluminum hydride.
  • Substitution: The compound can participate in electrophilic aromatic substitution reactions, including nitration, sulfonation, and halogenation.

These reactions highlight the compound's versatility and potential for further functionalization.

Research indicates that 4-(2-(Ethylthio)acetyl)benzonitrile may exhibit significant biological activity. It has been explored for potential pharmacological properties, including antimicrobial and anticancer activities. The ethylthioacetyl group enhances its lipophilicity, which may facilitate interactions with lipid membranes and intracellular targets. This property is crucial for its effectiveness in biological systems, where it might interact with enzymes or receptors to modulate specific pathways.

C6H5CN+CH3CH2SCOClAlCl3C6H4(COCH2CH2S)CNC_6H_5CN+CH_3CH_2SCOCl\xrightarrow{AlCl_3}C_6H_4(COCH_2CH_2S)CN

For industrial production, similar synthetic routes may be scaled up using continuous flow reactors and optimized conditions to enhance yield and purity. Green chemistry approaches, such as using ionic liquids as solvents and catalysts, are also being explored to minimize environmental impact.

4-(2-(Ethylthio)acetyl)benzonitrile has a range of applications:

  • Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Investigated for its potential interactions with biomolecules.
  • Medicine: Explored for its pharmacological properties, particularly in antimicrobial and anticancer research.
  • Industry: Utilized in producing specialty chemicals and materials.

The interaction studies involving 4-(2-(Ethylthio)acetyl)benzonitrile focus on its mechanism of action within biological systems. It may inhibit or activate specific biochemical pathways by interacting with various enzymes or receptors. Understanding these interactions is essential for developing its potential therapeutic applications.

Several compounds share structural similarities with 4-(2-(Ethylthio)acetyl)benzonitrile:

  • 4-Acetylbenzonitrile: Similar structure but lacks the ethylthio group.
  • 4-Formylbenzonitrile: Contains a formyl group instead of an acetyl group.
  • 4-Hydroxybenzonitrile: Contains a hydroxyl group instead of an acetyl group.

Uniqueness

The uniqueness of 4-(2-(Ethylthio)acetyl)benzonitrile lies in the presence of the ethylthioacetyl group. This substitution not only influences its reactivity but also affects its solubility and biological activity compared to similar compounds. The distinct properties imparted by this group make it valuable for various applications in research and industry.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

205.05613515 g/mol

Monoisotopic Mass

205.05613515 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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